Ethyl 5-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound that features a combination of furan, bromophenyl, morpholine, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 5-(4-Bromophenyl)furan-2-carbaldehyde: This intermediate can be synthesized by reacting 4-bromobenzaldehyde with furan-2-carbaldehyde under specific conditions.
Amidation Reaction: The 5-(4-bromophenyl)furan-2-carbaldehyde is then subjected to an amidation reaction with morpholine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde
- 5-Phenylfuran-2-carbaldehyde
Uniqueness
ETHYL 5-[5-(4-BROMOPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C24H23BrN2O5 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
ethyl 5-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H23BrN2O5/c1-2-31-24(29)19-15-18(7-8-20(19)27-11-13-30-14-12-27)26-23(28)22-10-9-21(32-22)16-3-5-17(25)6-4-16/h3-10,15H,2,11-14H2,1H3,(H,26,28) |
InChI Key |
LGVPEOPPWRKUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
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